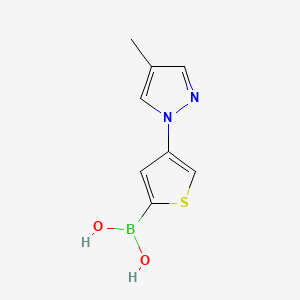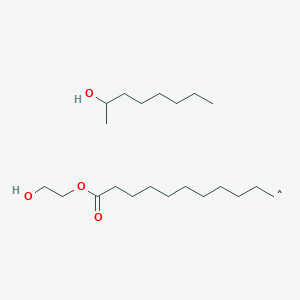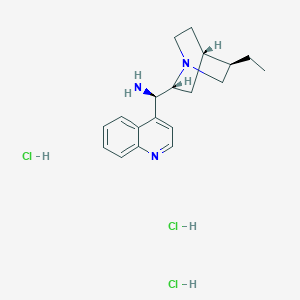
(R)-((1S,2R,4S,5R)-5-Ethylquinuclidin-2-yl)(quinolin-4-yl)methanamine trihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-((1S,2R,4S,5R)-5-Ethylquinuclidin-2-yl)(quinolin-4-yl)methanamine trihydrochloride is a complex organic compound that features a quinoline moiety and a quinuclidine structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-((1S,2R,4S,5R)-5-Ethylquinuclidin-2-yl)(quinolin-4-yl)methanamine trihydrochloride typically involves multiple steps, including the formation of the quinoline ring and the quinuclidine structure. One common method involves the Skraup synthesis for the quinoline ring, which uses aniline, glycerol, and sulfuric acid as reagents . The quinuclidine structure can be synthesized through a series of cyclization reactions involving ethylamine and formaldehyde .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates are often employed .
Analyse Chemischer Reaktionen
Types of Reactions
®-((1S,2R,4S,5R)-5-Ethylquinuclidin-2-yl)(quinolin-4-yl)methanamine trihydrochloride undergoes various chemical reactions, including:
Oxidation: The quinoline moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogenation techniques with palladium on carbon as a catalyst.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenated reagents like bromine or chlorine in the presence of a base.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can have different pharmacological properties .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of derivatives with diverse chemical properties .
Biology
In biological research, ®-((1S,2R,4S,5R)-5-Ethylquinuclidin-2-yl)(quinolin-4-yl)methanamine trihydrochloride is studied for its potential as a biochemical probe. It can interact with various biological targets, making it useful for studying cellular processes .
Medicine
Medically, this compound is investigated for its potential therapeutic effects. It has shown promise in preclinical studies for treating conditions such as malaria and bacterial infections .
Industry
In the industrial sector, this compound is used in the development of new materials and as a catalyst in chemical reactions. Its stability and reactivity make it valuable for various industrial applications .
Wirkmechanismus
The mechanism of action of ®-((1S,2R,4S,5R)-5-Ethylquinuclidin-2-yl)(quinolin-4-yl)methanamine trihydrochloride involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes . The quinuclidine structure can interact with neurotransmitter receptors, potentially modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinine: Another quinoline derivative used for treating malaria.
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Mefloquine: Another antimalarial compound with a quinoline moiety.
Uniqueness
What sets ®-((1S,2R,4S,5R)-5-Ethylquinuclidin-2-yl)(quinolin-4-yl)methanamine trihydrochloride apart is its combination of the quinoline and quinuclidine structures, which confer unique pharmacological properties. This dual structure allows it to interact with a broader range of biological targets, enhancing its potential therapeutic applications.
Eigenschaften
Molekularformel |
C19H28Cl3N3 |
|---|---|
Molekulargewicht |
404.8 g/mol |
IUPAC-Name |
(R)-[(2R,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanamine;trihydrochloride |
InChI |
InChI=1S/C19H25N3.3ClH/c1-2-13-12-22-10-8-14(13)11-18(22)19(20)16-7-9-21-17-6-4-3-5-15(16)17;;;/h3-7,9,13-14,18-19H,2,8,10-12,20H2,1H3;3*1H/t13-,14-,18+,19+;;;/m0.../s1 |
InChI-Schlüssel |
LCPDHNJYXPEBQY-GEBXCJMTSA-N |
Isomerische SMILES |
CC[C@H]1CN2CC[C@H]1C[C@@H]2[C@@H](C3=CC=NC4=CC=CC=C34)N.Cl.Cl.Cl |
Kanonische SMILES |
CCC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)N.Cl.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,8-Dimethyl-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B13338087.png)

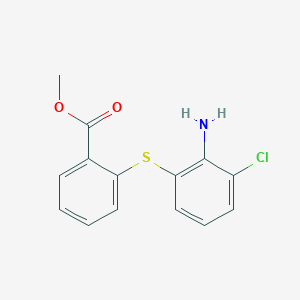

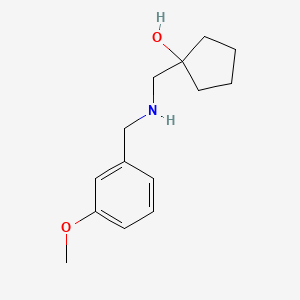
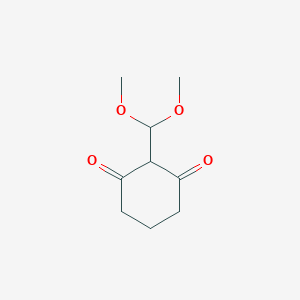
![7-Methoxy-2',3',5',6'-tetrahydrospiro[chromane-2,4'-pyran]-4-one](/img/structure/B13338137.png)
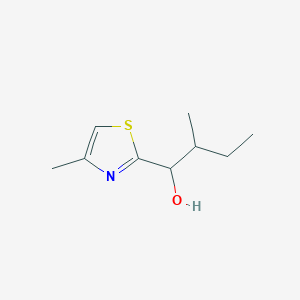

![2-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-1,3,3a,4,5,6-hexahydrobenzo[de]isoquinoline](/img/structure/B13338144.png)
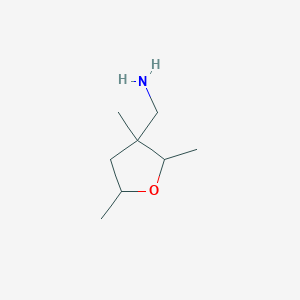
![4-Azaspiro[3.5]nonan-4-ium-2-olate](/img/structure/B13338158.png)
